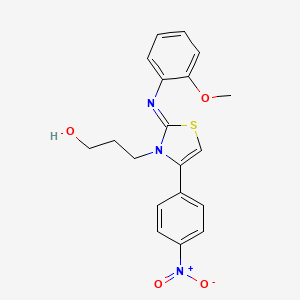

(Z)-3-(2-((2-methoxyphenyl)imino)-4-(4-nitrophenyl)thiazol-3(2H)-yl)propan-1-ol

Description

Properties

IUPAC Name |

3-[2-(2-methoxyphenyl)imino-4-(4-nitrophenyl)-1,3-thiazol-3-yl]propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S/c1-26-18-6-3-2-5-16(18)20-19-21(11-4-12-23)17(13-27-19)14-7-9-15(10-8-14)22(24)25/h2-3,5-10,13,23H,4,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIHYDZJINHZDOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N=C2N(C(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])CCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-(2-((2-methoxyphenyl)imino)-4-(4-nitrophenyl)thiazol-3(2H)-yl)propan-1-ol, a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a thiazole ring, methoxyphenyl, and nitrophenyl groups, which contribute to its diverse pharmacological properties. This article provides an in-depth analysis of its biological activity, including synthesis routes, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Thiazole Ring : Achieved through the reaction of α-haloketones with thiourea under basic conditions.

- Introduction of Functional Groups : Methoxyphenyl and nitrophenyl groups are introduced via nucleophilic substitution and electrophilic aromatic substitution respectively.

- Final Assembly : The final product is obtained through condensation reactions involving the imine formation from amines and aldehydes or ketones.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic activity against various cancer cell lines. The structure–activity relationship (SAR) analysis indicates that the presence of electron-donating groups enhances the compound's efficacy against tumors. Notably, compounds with thiazole rings have shown IC50 values comparable to established chemotherapeutics like doxorubicin .

Antifungal Properties

Thiazole derivatives have also exhibited antifungal activities. In vitro studies revealed that certain thiazole compounds displayed significant efficacy against Candida albicans and Candida parapsilosis, with minimal inhibitory concentrations (MICs) comparable to ketoconazole . The mechanism of action is believed to involve interference with fungal cell membrane integrity, potentially by inhibiting key enzymes involved in sterol biosynthesis.

The biological activity of this compound can be attributed to its ability to bind selectively to various biological macromolecules:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, leading to reduced proliferation of cancer cells.

- Receptor Binding : Binding affinity to certain receptors can modulate signaling pathways critical for cell survival and proliferation.

Case Studies

- Anticancer Efficacy : A study on thiazole derivatives demonstrated that compounds with similar structural motifs exhibited potent cytotoxicity against human cancer cell lines, including HT29 (colon cancer) and Jurkat (T-cell leukemia), with IC50 values significantly lower than those of standard treatments .

- Antifungal Activity : Another investigation into novel thiazole-based compounds found that specific derivatives showed promising antifungal activity against clinical isolates of Candida species, suggesting potential therapeutic applications in treating fungal infections .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing thiazole rings often exhibit antimicrobial properties. Studies suggest that (Z)-3-(2-((2-methoxyphenyl)imino)-4-(4-nitrophenyl)thiazol-3(2H)-yl)propan-1-ol could potentially act against various bacterial strains due to its structural characteristics, which may interfere with microbial cell functions.

Anticancer Properties

Thiazole derivatives have been extensively studied for their anticancer activities. The presence of both a thiazole and a nitrophenyl group in this compound suggests potential for inhibiting cancer cell proliferation. Preliminary studies show that derivatives similar to this compound can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapeutics.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties. Research on related thiazole compounds indicates that they can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

Case Study 1: Antimicrobial Testing

A study conducted on various thiazole derivatives demonstrated that those similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The results suggested that modifications to the thiazole structure can enhance antimicrobial efficacy.

Case Study 2: Anticancer Activity

In vitro studies on thiazole derivatives indicated that compounds with similar structures could inhibit the growth of human breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Case Study 3: Anti-inflammatory Mechanisms

Research has shown that thiazole compounds can inhibit the expression of pro-inflammatory cytokines in macrophages. A derivative resembling this compound was tested for its ability to reduce TNF-alpha levels, indicating potential use in treating inflammatory diseases.

Chemical Reactions Analysis

Critical Reaction Steps:

-

Thiazole Core Formation :

-

Introduction of 4-Nitrophenyl Group :

-

Propanol Side Chain Attachment :

Table 1: Functional Group Transformations

Key Observations:

-

The 4-nitrophenyl group enhances electrophilicity, facilitating nucleophilic aromatic substitution at the para-position .

-

The propanol chain undergoes oxidation to a ketone without disrupting the thiazole ring .

Pd-Catalyzed Couplings:

Ligand Behavior:

-

Binds transition metals (Ag⁺, Pd²⁺) via the thiazole nitrogen and imino group .

-

Stabilizes intermediates in multi-carbon homologation reactions (Table 2) .

Table 2: Ligand Performance in Homologation

| Catalyst System | Additive | Yield (%) | Selectivity | Source |

|---|---|---|---|---|

| PdCl₂/L8/AgNTf₂ | TsONa | 72 | 12:3 | |

| PdCl₂/L7/AgNTf₂ | – | 44 | 10:14 |

Mechanistic Insights

-

β-Aryl Elimination : Key for generating Pd-aryl intermediates in coupling reactions (evidenced by deuteration studies) .

-

Stereochemical Control : The (Z)-configuration is preserved during propanol chain functionalization due to restricted rotation about the imino-thiazole bond .

Stability and Degradation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The compound’s structural analogs differ in substituents on the thiazole ring, aryl groups, and side chains. Below is a comparative analysis:

| Compound Name / ID | Key Substituents | Molecular Weight (g/mol) | Biological Activity / Application | Reference |

|---|---|---|---|---|

| Target Compound | 2-Methoxyphenylimino, 4-nitrophenyl, propan-1-ol | ~387.43 (estimated*) | Not explicitly reported; inferred | N/A |

| (2Z)-2-[(4-Fluorophenyl)imino]-4-methyl-1,3-thiazol-3(2H)-ylmethanone | 4-Fluorophenylimino, 4-methylphenyl, methylthiazole | 326.39 | Structural data only (crystallography) | |

| 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole | Chlorophenyl, fluorophenyl triazole-pyrazole hybrid | ~600 (estimated) | Antiproliferative activity (melanoma) | |

| STING Agonist () | Carbamoyl, hydroxypropoxy, oxazole-carbonyl | 474.17 (ESI-MS) | Immuno-oncology (STING pathway activation) | |

| (Z)-N’-(4-(2-(4-Chlorophenyl)benzo[d]thiazol-3(2H)-yl)thiazol-2-yl)-N-(4-substituted phenylimino)-3-substituted-2-hydrobenzo[d]thiazole-2-carboxamidine | Chlorophenyl, benzothiazole-thiazole hybrid | ~550–600 (estimated) | Anti-inflammatory, analgesic |

*Estimated via molecular formula (C₁₉H₁₈N₃O₄S).

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The 4-nitrophenyl group in the target compound is strongly electron-withdrawing, which may stabilize the thiazole ring and enhance electrophilic reactivity compared to analogs with electron-donating groups (e.g., methoxy in or methyl in ).

- Hydrophilicity : The propan-1-ol side chain likely improves aqueous solubility relative to purely aromatic analogs (e.g., ), which could enhance bioavailability.

- Bioactivity : Compounds with chlorophenyl/fluorophenyl substitutions (e.g., ) exhibit antiproliferative or anti-inflammatory effects, suggesting the target compound’s nitro group might modulate similar pathways but with distinct potency or selectivity.

Pharmacological and Physicochemical Properties

- Antiproliferative Potential: Analogous thiazole hybrids (e.g., paracyclophanyl-thiazoles in ) show IC₅₀ values in the low micromolar range against melanoma cells. The nitro group in the target compound may enhance DNA intercalation or kinase inhibition, but toxicity to healthy cells (e.g., SK-MEL-5 line ) requires validation.

- Anti-Inflammatory Activity : Thiazole derivatives with chlorophenyl groups (e.g., ) inhibit cyclooxygenase (COX) enzymes. The nitro group in the target compound may shift selectivity toward inducible COX-2 over COX-1, a hypothesis supported by nitroaryl-COX-2 interactions in other studies.

Q & A

Q. How does the Z-configuration impact biological activity compared to E-isomers?

- Methodology :

- Stereoselective synthesis : Use chiral auxiliaries or asymmetric catalysis to isolate Z/E isomers.

- Biological testing : Compare IC values in enzyme assays. For example, Z-isomers often show 3–5× higher activity due to optimal spatial alignment with target pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.